molecular formula C7H6BrN3O B11880980 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11880980
M. Wt: 228.05 g/mol
InChI Key: JFVUIJXEBSDDHE-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further functionalization to introduce the methoxy group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in certain cell lines.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development and its potential as a TRK inhibitor make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

4-bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)

InChI Key

JFVUIJXEBSDDHE-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C(=NC=C2)Br

Origin of Product

United States

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